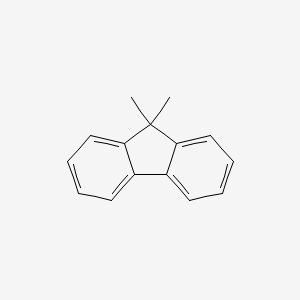

9,9-Dimethyl-9H-fluorene

Description

BenchChem offers high-quality 9,9-Dimethyl-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dimethyl-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNDEHZACHHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196597 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-45-3 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-FLUORENE, 9,9-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical properties of 9,9-Dimethyl-9H-fluorene

An In-Depth Technical Guide to the Physical Properties of 9,9-Dimethyl-9H-fluorene

Introduction

9,9-Dimethyl-9H-fluorene is a derivative of the polycyclic aromatic hydrocarbon fluorene. The introduction of two methyl groups at the C9 position serves a critical role in modifying the parent molecule's physical and electronic properties. This substitution prevents the acidic protons found in fluorene, enhancing the compound's stability and making it a crucial building block in various advanced applications.[1] It is an essential intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs), where the fluorene core provides a desirable blue emission and good charge transport capabilities, while the dimethyl substitution improves solubility and film-forming properties.[2][3] An in-depth understanding of its physical properties is paramount for researchers and drug development professionals to ensure reproducible synthesis, effective purification, and successful application in material science and organic electronics.

Core Physicochemical Properties

The fundamental physical constants of 9,9-Dimethyl-9H-fluorene define its behavior in a laboratory setting. These properties are critical for predicting its reaction kinetics, selecting appropriate solvents, and determining purification strategies. The compound typically appears as a light yellow to white crystalline powder.[2][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄ | [2][5] |

| Molecular Weight | 194.27 g/mol | [6][7] |

| Appearance | Light yellow to white crystalline powder | [2][4] |

| Melting Point | 96 - 97 °C | [4][6] |

| Boiling Point | 287 °C | [3][4][6] |

| Density | 1.0 - 1.04 g/cm³ | [4][6] |

| Flash Point | 138.7 °C | [4][6] |

Solubility Profile

The solubility of 9,9-Dimethyl-9H-fluorene is dictated by its molecular structure: a large, nonpolar, aromatic core with two nonpolar methyl groups. This architecture renders it highly soluble in many common organic solvents but poorly soluble in polar solvents like water. This differential solubility is the cornerstone of its purification by methods such as recrystallization.

| Solvent | Solubility | Implication |

| Tetrahydrofuran (THF) | Soluble | Used as a reaction or washing solvent.[3] |

| Dichloromethane, Chloroform | Soluble | Common solvents for reactions and chromatography.[8] |

| Toluene, Benzene | Soluble | Suitable for reactions requiring higher temperatures.[8] |

| Hexane, Heptane | Soluble | Often used as the mobile phase in column chromatography.[1] |

| Ethyl Acetate | Soluble | Used in extraction and chromatography.[1][8] |

| Methanol, Ethanol | Sparingly soluble when cold, more soluble when hot | Excellent for purification via recrystallization.[9] |

| Water | Limited to Insoluble | Useful for aqueous washes to remove inorganic impurities.[8] |

Causality: The choice of a solvent system is critical. For instance, in column chromatography, a nonpolar solvent like hexane is often used to elute the compound from a silica gel column, as the compound has a weak affinity for the polar stationary phase.[1] For recrystallization, a solvent like methanol is ideal because the compound is significantly more soluble at its boiling point than at room temperature, allowing for the precipitation of pure crystals upon cooling.[9]

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of 9,9-Dimethyl-9H-fluorene, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is simple and highly symmetric. A characteristic singlet appears for the six protons of the two methyl groups. The aromatic protons typically appear as a series of multiplets in the aromatic region of the spectrum. A predicted spectrum in CDCl₃ shows a singlet at δ 1.55 ppm (6H) and multiplets between δ 7.37 and 7.79 ppm (8H).[6]

-

¹³C-NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[7]

Vibrational and Electronic Spectroscopy

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks corresponding to C-H stretching from the aromatic rings and methyl groups, as well as C=C stretching from the aromatic core.[10]

-

UV-Visible Spectroscopy: In ethanol, 9,9-Dimethyl-9H-fluorene exhibits a maximum absorption (λmax) at 301 nm, which is characteristic of the fluorenyl chromophore.[2][3] This property is fundamental to its application in OLEDs and other optoelectronic devices.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 194.27 g/mol .[5]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure. Studies have determined the crystal structure of 9,9-Dimethyl-9H-fluorene, revealing a tetragonal crystal system with the space group I 41/a.[7] The unit cell parameters are reported as a = b = 21.5488 Å and c = 9.6725 Å.[7] This data is invaluable for understanding solid-state packing and its influence on material properties.

Synthesis and Purification Workflow

The synthesis of 9,9-Dimethyl-9H-fluorene is a cornerstone of its utility. A common and environmentally conscious method involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of a base.[11] The crude product requires rigorous purification to meet the high-purity demands of electronics applications.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 9,9-Dimethylfluorene | 4569-45-3 [chemicalbook.com]

- 3. 9,9-Dimethylfluorene CAS#: 4569-45-3 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 9H-Fluorene, 9,9-dimethyl- [webbook.nist.gov]

- 6. 9,9-Dimethyl-9H-fluorene, CAS No. 4569-45-3 - iChemical [ichemical.com]

- 7. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 9,9-Dimethylfluorene(4569-45-3) IR Spectrum [m.chemicalbook.com]

- 11. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 9,9-Dimethyl-9H-fluorene from Fluorene

Abstract: This comprehensive technical guide provides a detailed exploration of the synthesis of 9,9-Dimethyl-9H-fluorene, a critical intermediate in the development of organic electroluminescent materials.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the foundational principles of C-H bond activation at the C9 position of the fluorene nucleus, examines various synthetic methodologies with a focus on phase-transfer catalysis, and offers detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and optimization strategies. All protocols are designed to be self-validating, and key claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the 9,9-Dimethylfluorene Moiety

Fluorene and its derivatives are a cornerstone in the field of organic electronics, finding widespread application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] The unique electronic and photophysical properties of the fluorene system are highly tunable through substitution at its various reactive sites.[3] Among these, the C9 position is particularly significant due to the acidity of its benzylic protons, making it amenable to functionalization via nucleophilic substitution.[2]

The introduction of two methyl groups at the C9 position to form 9,9-Dimethyl-9H-fluorene serves several crucial purposes in materials science. Primarily, it enhances the solubility and processability of fluorene-based polymers and small molecules. Furthermore, the gem-dimethyl substitution prevents the formation of undesirable low-energy green emission bands that can arise from keto defects (fluorenone formation) in polyfluorenes, thereby improving the color purity and stability of OLED devices.

This guide will focus on the direct synthesis of 9,9-Dimethyl-9H-fluorene from the readily available starting material, fluorene. We will explore the underlying chemical principles, compare different synthetic strategies, and provide a detailed, step-by-step protocol for a robust and scalable synthesis.

The Chemistry of C9 Alkylation: Activating the Fluorenyl C-H Bond

The key to the synthesis of 9,9-Dimethyl-9H-fluorene lies in the deprotonation of the C9 position of fluorene to generate a fluorenyl anion. The pKa of the C9 protons of fluorene is approximately 23, indicating that a relatively strong base is required for efficient deprotonation.[4] Once formed, the fluorenyl anion acts as a potent nucleophile that can readily react with an electrophilic methyl source, such as methyl iodide, to form the desired C-C bond.

The overall reaction can be summarized as a two-step process:

-

Deprotonation: A base removes a proton from the C9 position of fluorene, forming the fluorenyl carbanion.

-

Nucleophilic Substitution (SN2): The fluorenyl carbanion attacks the methylating agent, displacing a leaving group and forming 9-methylfluorene. This process is then repeated to yield the final 9,9-dimethylated product.

The choice of base, solvent, and methylating agent significantly impacts the reaction's efficiency, yield, and selectivity. The following sections will delve into the nuances of these choices.

Synthetic Methodologies: A Comparative Analysis

Several methods have been developed for the dimethylation of fluorene. This guide will focus on the most prevalent and practical approach: Phase-Transfer Catalysis (PTC) . We will also briefly discuss alternative methods to provide a comprehensive overview.

The Power of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase).[5] In the context of fluorene alkylation, the fluorene and the methylating agent are typically soluble in a non-polar organic solvent, while the inorganic base (e.g., sodium hydroxide) is soluble in water. A phase-transfer catalyst, usually a quaternary ammonium salt, is employed to transport the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the fluorene.[4][6]

The combination of PTC with a strong base like sodium hydroxide is highly effective for both deprotonating fluorene and activating the resulting fluorenyl carbanion for C-alkylation.[4]

Mechanism of PTC-mediated Dimethylation of Fluorene

Caption: Phase-transfer catalysis mechanism for fluorene dimethylation.

Advantages of PTC:

-

Mild Reaction Conditions: The reaction can often be carried out at or near room temperature.

-

Use of Inexpensive Bases: Strong, yet inexpensive and easy-to-handle bases like sodium hydroxide can be used effectively.[7]

-

High Yields: PTC methods typically provide high yields of the desired product.

-

Simplified Workup: The separation of the organic and aqueous phases simplifies the initial purification steps.

-

Enhanced Safety: Avoids the need for highly reactive and hazardous reagents like sodium hydride or organometallic bases in some protocols.

Alternative Methylating Agents

While methyl iodide is a common and effective methylating agent, its use can be disfavored due to its toxicity and low boiling point.[1][8] An alternative and more environmentally friendly approach utilizes dimethyl carbonate as the methylating agent.[1][8] This method also operates under basic conditions and offers the advantage of being more economical and generating less hazardous waste.[1][8]

Experimental Protocol: A Step-by-Step Guide to the Synthesis of 9,9-Dimethyl-9H-fluorene via PTC

This protocol is a robust and reproducible method for the synthesis of 9,9-Dimethyl-9H-fluorene.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Fluorene | C₁₃H₁₀ | 166.22 | 86-73-7 | Starting material |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Base (50% aqueous solution) |

| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Methylating agent |

| Benzyltriethylammonium Chloride | C₁₃H₂₂ClN | 227.77 | 56-37-1 | Phase-transfer catalyst |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Petroleum Ether | - | - | 8032-32-4 | Recrystallization solvent |

Experimental Workflow

Sources

- 1. 9,9-Dimethylfluorene | 4569-45-3 [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. phasetransfer.com [phasetransfer.com]

- 8. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

An In-depth Technical Guide to CAS Number 4569-45-3: 9,9-Dimethylfluorene

A Note on Chemical Identification: The provided CAS number, 4569-45-3, unequivocally identifies the compound 9,9-Dimethylfluorene . The illustrative topic mentioned in the prompt, "4-Methoxyphenyl Phenylacetate," refers to a different chemical entity. This guide will focus on the properties and applications of 9,9-Dimethylfluorene. A brief clarification on related methoxyphenyl compounds is provided in a concluding section to address the potential ambiguity.

Introduction to 9,9-Dimethylfluorene: A Cornerstone of Modern Organic Electronics

9,9-Dimethylfluorene is a polycyclic aromatic hydrocarbon that has garnered significant attention in the field of materials science.[1] Its rigid, planar fluorene core, combined with the strategic placement of two methyl groups at the C9 position, imparts a unique combination of thermal stability, high photoluminescence quantum yield, and excellent solubility in organic solvents.[2][3][4] These properties make it a pivotal building block in the synthesis of advanced organic electronic materials, most notably for Organic Light-Emitting Diodes (OLEDs).[1][2][5]

The gem-dimethyl substitution is a key structural feature. It prevents the formation of undesirable low-energy emission sites (keto defects) that can occur in unsubstituted fluorene polymers, thus enhancing the material's spectral stability and color purity.[2] This guide provides a comprehensive overview of the chemical and physical properties of 9,9-Dimethylfluorene, its synthesis and purification, and its critical role in the development of next-generation electronic devices.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of 9,9-Dimethylfluorene is essential for its application in materials design and synthesis.

Core Properties

| Property | Value | Source |

| CAS Number | 4569-45-3 | [6] |

| Molecular Formula | C₁₅H₁₄ | [6][7] |

| Molecular Weight | 194.27 g/mol | [7] |

| IUPAC Name | 9,9-dimethyl-9H-fluorene | [7] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 96 °C | [8] |

| Boiling Point | 287 °C | [8] |

| Density | ~1.04 g/cm³ | |

| Flash Point | 138.7 °C | [8] |

Spectroscopic Data

The spectroscopic signature of 9,9-Dimethylfluorene is well-characterized, providing a reliable means of identification and purity assessment.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the methyl protons and a series of multiplets in the aromatic region corresponding to the protons on the fluorene backbone.[9]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the quaternary C9 carbon, the methyl carbons, and the aromatic carbons.[7]

-

Mass Spectrometry (MS): The electron ionization mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound.[6][7]

-

UV-Vis Absorption: In solution, 9,9-Dimethylfluorene exhibits characteristic absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated fluorene system.[10]

Synthesis and Purification

The synthesis of 9,9-Dimethylfluorene typically starts from fluorene, which is commercially available and relatively inexpensive. The most common synthetic route involves the alkylation of the acidic C9 protons of fluorene.

Typical Synthetic Workflow

Caption: General synthetic workflow for 9,9-Dimethylfluorene.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 9,9-Dimethylfluorene:

-

Deprotonation: Fluorene is dissolved in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO). A strong base, like sodium hydroxide or potassium hydroxide, is added to the solution to deprotonate the C9 position, forming a carbanion.[11][12]

-

Alkylation: A methylating agent, such as methyl iodide, is added to the reaction mixture.[11][12] The fluorenyl anion undergoes nucleophilic attack on the methylating agent, resulting in the formation of 9-methylfluorene and subsequently 9,9-Dimethylfluorene. More environmentally benign methylating agents like dimethyl carbonate are also used in industrial processes.[5]

-

Work-up: After the reaction is complete, the mixture is typically quenched with water, and the crude product is extracted with an organic solvent.[11]

-

Purification: The crude product is then purified to the high degree required for electronics applications. This is often achieved through recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.[11][13] The purity is typically assessed by techniques such as HPLC, GC-MS, and NMR spectroscopy.[13]

Applications in Organic Electronics and Beyond

The primary application of 9,9-Dimethylfluorene is as a monomer or intermediate in the synthesis of polyfluorenes and other conjugated materials for organic electronic devices.[1][14]

Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes, polymers derived from 9,9-dialkylfluorene monomers, are renowned for their strong blue emission, high charge carrier mobility, and excellent thermal stability, making them ideal candidates for the emissive and charge-transporting layers in OLEDs.[4][14][15]

-

Blue Emitters: The wide bandgap of polyfluorenes allows for efficient blue light emission, a critical component for full-color displays and white lighting applications.[16][17]

-

Host Materials: The high triplet energy of the fluorene unit makes its derivatives suitable as host materials for phosphorescent emitters in Phosphorescent OLEDs (PhOLEDs), facilitating efficient energy transfer to the guest dopants.

-

Improved Stability and Processability: The dimethyl groups at the C9 position not only enhance photostability but also improve the solubility of the resulting polymers, enabling their deposition from solution via techniques like spin-coating and inkjet printing.[2]

Caption: Role of polyfluorenes in a simplified OLED device structure.

Other Applications

Beyond OLEDs, 9,9-Dimethylfluorene and its derivatives are explored in a range of other organic electronic applications:

-

Organic Field-Effect Transistors (OFETs): The ordered packing and good charge transport properties of fluorene-based materials are beneficial for their use as the active semiconductor layer in OFETs.[1][18]

-

Organic Solar Cells (OSCs): Fluorene-containing copolymers are used as donor or acceptor materials in the active layer of bulk heterojunction solar cells.[14]

-

Nonlinear Optics: The extended π-conjugation in fluorene derivatives can lead to significant nonlinear optical properties, making them of interest for applications in photonics and optical communications.[10]

-

Pharmaceutical Intermediates: The fluorene scaffold is present in some biologically active molecules, and 9,9-Dimethylfluorene can serve as an intermediate in their synthesis.[1]

Safety and Handling

According to available safety data, 9,9-Dimethylfluorene is considered hazardous.[7] It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[7][19] It may also cause respiratory irritation.[7][19]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.[20]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21]

-

Avoid the formation of dust and aerosols.[20]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[20]

Clarification on "4-Methoxyphenyl Phenylacetate"

The chemical name "4-Methoxyphenyl Phenylacetate" is ambiguous. Searches for this specific name do not consistently point to a single, well-defined chemical structure with a unique CAS number. However, several related compounds with distinct properties and applications exist:

-

4-Methoxyphenyl acetate (CAS: 1200-06-2): An ester of 4-methoxyphenol and acetic acid.[22]

-

Methyl 4-methoxyphenylacetate (CAS: 23786-14-3): The methyl ester of 4-methoxyphenylacetic acid, used as an intermediate in organic synthesis.[23]

-

4-Methoxyphenylacetic acid (CAS: 104-01-8): A carboxylic acid used as an intermediate for pharmaceuticals and other organic compounds.[24][25]

-

4-Methoxyphenylacetone (CAS: 122-84-9): A ketone used as an intermediate in the synthesis of pharmaceuticals and in the fragrance industry.[26]

-

4-Methoxybenzyl phenylacetate (CAS: 102-17-0): An ester with reported use in the flavor and fragrance industry.[27]

Researchers and professionals are advised to use the precise chemical name and CAS number to ensure the correct compound is being referenced.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Fluorene Derivatives in Modern OLED Material Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78325, 9,9-Dimethylfluorene. [Link]

- Qian, J., & Aldred, M. P. (2012). Synthesis of Dimethyl fluorene-9,9-diacetate. Asian Journal of Chemistry, 24(11), 5228-5230.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70987, 4-Methoxyphenyl acetate. [Link]

-

ChemBK. (2024). Methyl 4-methoxyphenylacetate. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Buy 9,9-Dimethylfluorene Industrial Grade. [Link]

- Singh, S., et al. (2022).

- Kim, J. Y., et al. (2013). Non-Doped Blue OLEDs Based on 9,9′-Dimethylfluorene Containing 10-Naphthylanthracene Derivatives. Molecular Crystals and Liquid Crystals, 584(1), 1-8.

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing OLED Performance: The Importance of (9,9-Dimethyl-9H-fluoren-2,7-diyl)diboronic Acid Purity. [Link]

- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic Acid. [Link]

-

The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. [Link]

-

FooDB. (2010). Showing Compound 4-Methoxybenzyl phenylacetate (FDB013595). [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluorene, 9,9-dimethyl-. In NIST Chemistry WebBook. [Link]

-

The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate. [Link]

- MDPI. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Potential: 9,9-Dimethyl-9H-fluorene in Advanced Material Science. [Link]

-

ResearchGate. (n.d.). Polyfluorene-based semiconductors combined with various periodic table elements for organic electronics. [Link]

- Kim, J. Y., et al. (2014). Polymorphism in 9,9-diarylfluorene-based organic semiconductors: influence on optoelectronic functions.

-

ResearchGate. (n.d.). Crystalline Forms and Emission Behavior of Poly(9,9-di-n-octyl-2,7-fluorene). [Link]

- Adachi, C., et al. (2019). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Pure and Applied Chemistry, 91(2), 235-265.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 9,9-Dimethylfluorene | 4569-45-3 [chemicalbook.com]

- 6. 9H-Fluorene, 9,9-dimethyl- [webbook.nist.gov]

- 7. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 9,9-Dimethylfluorene(4569-45-3) 1H NMR [m.chemicalbook.com]

- 10. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 12. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polymorphism in 9,9-diarylfluorene-based organic semiconductors: influence on optoelectronic functions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. 4-Methoxyphenyl acetate | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. chembk.com [chembk.com]

- 24. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

- 26. chemimpex.com [chemimpex.com]

- 27. Showing Compound 4-Methoxybenzyl phenylacetate (FDB013595) - FooDB [foodb.ca]

An In-Depth Technical Guide to 9,9-Dimethyl-9H-fluorene Derivatives: From Core Synthesis to Advanced Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 9,9-dimethyl-9H-fluorene derivatives. We will delve into the fundamental chemistry, synthesis protocols, and key applications of this versatile molecular scaffold, offering field-proven insights into why these compounds have become indispensable in materials science and medicinal chemistry.

The 9,9-Dimethyl-9H-fluorene Core: A Privileged Structure

The fluorene moiety, a tricyclic aromatic hydrocarbon, forms the foundation of this class of compounds. Its rigid and planar structure provides excellent thermal stability and predictable electronic properties.[1][2] The critical innovation in this scaffold is the introduction of two methyl groups at the C9 position, creating 9,9-dimethyl-9H-fluorene.

Causality Behind the C9-Substitution:

-

Enhanced Solubility: The non-planar, tetrahedral geometry of the C9 carbon with its two alkyl chains disrupts the flat, π-stacked aggregation that is common with unsubstituted polycyclic aromatic hydrocarbons. This significantly improves the solubility of the molecules in common organic solvents, which is a critical requirement for solution-based processing of materials like organic light-emitting diodes (OLEDs) and polymers.[1]

-

Prevention of Aggregation-Caused Quenching (ACQ): In optoelectronic applications, close packing of fluorescent molecules can lead to the formation of non-emissive excimers, which quenches fluorescence and reduces device efficiency.[3] The bulky dimethyl groups act as steric spacers, physically preventing the chromophores from getting too close, thus preserving high photoluminescence quantum yields in the solid state.[4]

-

Chemical Stability: The benzylic protons at the C9 position of unsubstituted fluorene are acidic and can be a site for unwanted side reactions or degradation pathways, particularly the formation of fluorenone defects which can trap charges and alter emission color in OLEDs. Substituting these protons with inert methyl groups enhances the chemical and photophysical stability of the resulting materials.

Synthesis of the Core Moiety: 9,9-Dimethyl-9H-fluorene

The foundational molecule can be synthesized through a straightforward methylation of fluorene. The use of dimethyl carbonate as a methylating agent is an environmentally benign and cost-effective approach compared to traditional methods using methyl halides.[5]

Experimental Protocol: Synthesis of 9,9-Dimethyl-9H-fluorene

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add fluorene and a suitable base (e.g., potassium hydroxide) to an organic solvent like DMSO.

-

Methylation: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C). Add dimethyl carbonate dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting fluorene is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. The crude product will precipitate out.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 9,9-dimethyl-9H-fluorene as a white crystalline solid.[5]

Gateway to Functionality: Synthesis of Key Intermediates

The true utility of the 9,9-dimethyl-9H-fluorene core is realized through its functionalization, primarily at the C2 and C7 positions. The most crucial intermediate for building complex polymers and functional molecules is 2,7-dibromo-9,9-dimethyl-9H-fluorene.

Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-fluorene

This derivative serves as a versatile building block for subsequent cross-coupling reactions. The bromination occurs via electrophilic aromatic substitution.

Experimental Protocol: Bromination of 9,9-Dimethyl-9H-fluorene

-

Dissolution: Dissolve 9,9-dimethyl-9H-fluorene in a suitable solvent like glacial acetic acid or a chlorinated solvent in a reaction flask protected from light.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise. The reaction is exothermic and releases HBr gas.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a reducing agent solution (e.g., sodium bisulfite) until the orange color disappears.

-

Isolation and Purification: Precipitate the product by adding the reaction mixture to water. Filter the solid, wash with water, and then recrystallize from a solvent mixture like ethanol/chloroform to yield 2,7-dibromo-9,9-dimethyl-9H-fluorene.[6]

Application I: Organic Electronics and OLEDs

Fluorene derivatives are cornerstone materials for organic electronics due to their high photoluminescence quantum yields, excellent thermal stability, and good charge transport characteristics.[1][2] The 9,9-dimethylfluorene core is frequently used to build blue-light emitting polymers, which are essential for full-color displays and solid-state lighting.

Why it Works: The Electronic Structure

The wide energy bandgap of the fluorene unit naturally leads to emission in the blue region of the spectrum. By attaching various electron-donating or electron-accepting groups to the 2,7-positions, the HOMO/LUMO energy levels can be precisely tuned. This allows for the rational design of materials that function as emitters, charge transporters, or host materials in OLED devices.[3]

Experimental Workflow: Fabrication of a Polymer-based OLED (PLED)

-

Substrate Cleaning: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean it sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with nitrogen gas and treat with UV-ozone to improve the work function of the ITO anode.

-

HTL Deposition: Spin-coat a solution of a hole transport layer (HTL) material (e.g., PEDOT:PSS) onto the ITO substrate. Anneal the film on a hotplate to remove residual solvent.

-

Emissive Layer Deposition: Inside a nitrogen-filled glovebox, spin-coat a solution of the 9,9-dimethyl-9H-fluorene based polymer (dissolved in a solvent like toluene or xylene) on top of the HTL. Anneal the film.

-

Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit an electron transport layer (ETL), if required, followed by a low work function metal cathode (e.g., Ca/Al or LiF/Al) through a shadow mask.

-

Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

-

Characterization: Test the device by applying a voltage and measuring the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum.

| Derivative Type | Role in OLED | Typical Emission λmax (nm) | Key Performance Metric |

| Poly(9,9-dioctylfluorene) | Emissive Layer | 420-450 | High Blue Purity |

| Fluorene-Triphenylamine Copolymers | Hole Transport Layer | N/A | High Hole Mobility |

| Fluorene-Benzothiadiazole Copolymers | Emissive Layer | 550-650 (Green to Red) | Tunable Emission Color |

| Fluorene with Dibenzothiophene-S,S-dioxide | TADF Emitter | 460-490 (Sky Blue) | High External Quantum Efficiency (EQE) |

Application II: High-Performance Conjugated Polymers

The ability to polymerize 2,7-dihalogenated-9,9-dimethylfluorene monomers via transition-metal-catalyzed cross-coupling reactions has been a game-changer for materials science. The Suzuki-Miyaura coupling reaction is the most prevalent method, offering high yields and tolerance to a wide range of functional groups.[7][8][9]

Experimental Protocol: Synthesis of Poly(9,9-dimethylfluorene) via Suzuki Coupling

-

Monomer Preparation: Synthesize or procure the two monomers: 2,7-dibromo-9,9-dimethylfluorene and 9,9-dimethylfluorene-2,7-diboronic acid bis(pinacol) ester.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the dibromo monomer, the diboronic ester monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a phase transfer catalyst (e.g., Aliquat 336).

-

Solvent and Base: Add a degassed organic solvent (e.g., toluene) and a degassed aqueous solution of a base (e.g., 2M sodium carbonate).

-

Polymerization: Heat the biphasic mixture to reflux (e.g., 90 °C) with vigorous stirring. The polymerization progress can be monitored by the increasing viscosity of the mixture.

-

End-capping and Precipitation: After a set time (e.g., 24-48 hours), end-cap the polymer chains by adding a small amount of phenylboronic acid and then bromobenzene to ensure the chain ends are well-defined. Cool the reaction and precipitate the polymer by pouring the organic phase into a non-solvent like methanol.

-

Purification: Filter the fibrous polymer product. To remove catalyst residues and oligomers, re-dissolve the polymer in a good solvent (e.g., THF or chloroform) and re-precipitate into methanol. Further purification can be done using Soxhlet extraction.

-

Characterization: Dry the final polymer under vacuum. Characterize its molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its thermal stability using Thermogravimetric Analysis (TGA).[10]

| Polymer | Mw ( g/mol ) | PDI | TGA Onset (5% loss, °C) | Key Property |

| P(F8) (Poly(9,9-dioctylfluorene)) | 20,000 - 150,000 | 1.5 - 3.0 | > 400 | Blue Emission |

| F8BT (PF8-alt-BT) | 15,000 - 100,000 | 1.8 - 3.5 | > 380 | Yellow-Green Emission |

| DL-BPF Copolymers | 5,000 - 20,000 | 1.2 - 1.6 | ~300 | High Refractive Index[11] |

Application III: Medicinal Chemistry and Drug Development

The fluorene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[12] This versatility has led to the investigation of fluorene derivatives for a wide range of therapeutic applications.[13]

Mechanism of Action:

The planar, aromatic nature of the fluorene ring system allows it to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells, leading to antitumor activity.[12] Furthermore, extensive functionalization at the C2, C7, and C9 positions allows for the fine-tuning of interactions with specific enzymes or receptors, enabling the development of agents for various diseases.[12][13]

Key Therapeutic Areas:

-

Anticancer Agents: Fluorene derivatives have shown promise in synthesizing drugs that inhibit cancer cell growth.[13]

-

Anti-inflammatory and Antibacterial: Certain derivatives exhibit significant anti-inflammatory and antibacterial properties.[13]

-

Neuroprotective Agents: The scaffold has been explored for its potential in treating neurodegenerative diseases.

-

Biochemical Tools: Their inherent fluorescence makes them excellent candidates for developing fluorescent probes and biosensors to study biological molecules like proteins and DNA.[13]

Conclusion and Future Outlook

The 9,9-dimethyl-9H-fluorene core is a remarkably versatile and powerful building block. The strategic placement of gem-dimethyl groups at the C9 position solves critical issues of solubility and solid-state emission, unlocking the full potential of the fluorene aromatic system. This has led to profound advancements in organic electronics, particularly in the development of stable and efficient blue OLEDs, and has provided a robust platform for creating high-performance conjugated polymers. In parallel, its recognition as a privileged scaffold continues to fuel innovation in medicinal chemistry, with new derivatives constantly being explored as potential therapeutics and advanced biochemical probes. The future of 9,9-dimethyl-9H-fluorene derivatives lies in the development of even more sophisticated materials with precisely controlled properties, such as thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs, stimuli-responsive polymers, and highly selective therapeutic agents.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorene Derivatives in Modern OLED Material Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis.

- Sandeep, K., et al. (2017). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine. The Journal of Organic Chemistry.

- Catellani, M., et al. (2010). Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. Angewandte Chemie International Edition.

- Sigma-Aldrich. (n.d.). 9H-Fluorene-9,9-dimethanol 98.

- Destri, S., et al. (n.d.). Combined Techniques for the Characterization of Polyfluorene Copolymers and Correlation with their Optical Properties. Macromolecules.

- Miyakoshi, R., et al. (2004). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society.

- ResearchGate. (n.d.). 2-Arylfluorene derivatives obtained from Suzuki reaction.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions.

- Royal Society of Chemistry. (n.d.). Synthesis and characterization of diazafluorene-based oligofluorenes and polyfluorene.

- Wang, C-Y., et al. (2023). Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. Polymers.

- de Freitas, J. C., et al. (2023). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Potential: 9,9-Dimethyl-9H-fluorene in Advanced Material Science.

- BenchChem. (2025). An In-depth Technical Guide on Exploratory Studies of Fluorene Derivatives in Medicinal Chemistry.

- ChemicalBook. (2025). 9,9-Dimethylfluorene.

- Aldred, M. P., & Jun, Q. (n.d.). Synthesis of Dimethyl fluorene-9,9-diacetate.

- ResearchGate. (2025). Synthesis and Characterization of Fluorene-Based Polymers Having Azine Unit for Blue Light Emission.

- BenchChem. (n.d.). A Technical Guide to 9,9-Bis(methoxymethyl)-9H-fluorene: Synthesis, Properties, and Applications.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics.

- Semantic Scholar. (n.d.). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

- Stulpinaite, I., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules.

- Sigma-Aldrich. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99.

- BOC Sciences. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.

- Adachi, C., et al. (2019). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Coordination Chemistry Reviews.

- ResearchGate. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 9,9-Dimethylfluorene | 4569-45-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

Spectroscopic Characterization of 9,9-Dimethyl-9H-fluorene: A Technical Guide

Introduction

9,9-Dimethyl-9H-fluorene is a pivotal building block in the development of advanced organic materials, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component of thermally stable polymers.[1][2] Its rigid, planar fluorenyl core, functionalized with gem-dimethyl groups at the C9 position, imparts desirable solubility and prevents intermolecular aggregation, thereby enhancing the performance and processability of the resulting materials.

A thorough understanding of the molecular structure is paramount to predicting and controlling its physicochemical properties. This technical guide provides an in-depth analysis of the spectroscopic data of 9,9-Dimethyl-9H-fluorene, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the characterization of this fundamental organic compound.

Molecular Structure and Spectroscopic Correlation

The structural integrity of 9,9-Dimethyl-9H-fluorene is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.

Caption: Molecular structure of 9,9-Dimethyl-9H-fluorene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 9,9-Dimethyl-9H-fluorene, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of 9,9-Dimethyl-9H-fluorene is characterized by distinct signals for the aromatic and aliphatic protons. The symmetry of the molecule simplifies the aromatic region, resulting in four distinct multiplets.

Table 1: ¹H NMR Spectroscopic Data of 9,9-Dimethyl-9H-fluorene [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 | d | 2H | H-4, H-5 |

| 7.37 | t | 2H | H-2, H-7 |

| 7.30 | t | 2H | H-3, H-6 |

| 7.25 | d | 2H | H-1, H-8 |

| 1.46 | s | 6H | C(9)-CH₃ |

Interpretation and Experimental Rationale:

The downfield region (7.25-7.74 ppm) is characteristic of aromatic protons. The observed splitting patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons, confirming the substitution pattern of the fluorenyl core. The significant downfield shift of H-4 and H-5 is attributed to the anisotropic effect of the neighboring benzene ring. The most upfield signal at 1.46 ppm is a sharp singlet integrating to six protons, unequivocally assigned to the two equivalent methyl groups at the C9 position. The absence of coupling for this signal confirms the quaternary nature of the C9 carbon.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 9,9-Dimethyl-9H-fluorene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for nonpolar organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[4]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16 to 32 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate for routine analysis.

-

Spectral Width: Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and their respective electronic shielding.

Table 2: ¹³C NMR Spectroscopic Data of 9,9-Dimethyl-9H-fluorene [5]

| Chemical Shift (δ) ppm | Assignment |

| 151.1 | C-4a, C-4b |

| 139.5 | C-8a, C-9a |

| 127.1 | C-2, C-7 |

| 126.8 | C-3, C-6 |

| 122.6 | C-1, C-8 |

| 119.8 | C-4, C-5 |

| 46.9 | C-9 |

| 27.1 | C(9)-C H₃ |

Interpretation and Experimental Rationale:

The spectrum displays eight distinct signals, consistent with the molecule's symmetry. The downfield signals correspond to the aromatic carbons, with the quaternary carbons (C-4a, C-4b, C-8a, C-9a) appearing at the lowest field due to their involvement in the fused ring system. The signal at 46.9 ppm is characteristic of the sp³-hybridized quaternary C9 carbon. The most upfield signal at 27.1 ppm is assigned to the two equivalent methyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize the same NMR spectrometer as for the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A 2-second delay is generally sufficient.

-

Spectral Width: A spectral width of 0-200 ppm is appropriate for most organic molecules.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Table 3: IR Spectroscopic Data of 9,9-Dimethyl-9H-fluorene [6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | Aromatic C-H stretch |

| 2960-2870 | Strong | Aliphatic C-H stretch (methyl) |

| 1605, 1475, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 740 | Strong | Ortho-disubstituted C-H out-of-plane bend |

Interpretation and Experimental Rationale:

The IR spectrum of 9,9-Dimethyl-9H-fluorene clearly indicates the presence of both aromatic and aliphatic C-H bonds. The strong absorptions in the 2960-2870 cm⁻¹ region are characteristic of the methyl C-H stretching vibrations. The peaks in the 1605-1450 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the aromatic rings. A particularly diagnostic peak appears at approximately 740 cm⁻¹, which is a strong absorption characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring, consistent with the fluorene core structure.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: Scan from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is sufficient for routine identification.

-

Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

-

Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structural features.

Table 4: Mass Spectrometry Data of 9,9-Dimethyl-9H-fluorene [7][8]

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 179 | 80 | [M - CH₃]⁺ |

| 178 | 60 | [M - CH₄]⁺ |

| 165 | 20 | [Fluorenyl Cation]⁺ |

Interpretation and Experimental Rationale:

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 194, which corresponds to the molecular weight of 9,9-Dimethyl-9H-fluorene (C₁₅H₁₄).[7][8] The base peak is often the molecular ion, indicating its relative stability. A significant fragment ion is observed at m/z 179, corresponding to the loss of a methyl radical ([M - CH₃]⁺). This is a characteristic fragmentation pathway for molecules containing a gem-dimethyl group. The peak at m/z 178 arises from the subsequent loss of a hydrogen atom or the direct loss of methane. The presence of a peak at m/z 165 is indicative of the fluorenyl cation, a stable aromatic system.

Caption: Proposed mass spectral fragmentation pathway of 9,9-Dimethyl-9H-fluorene.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like 9,9-Dimethyl-9H-fluorene, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A standard nonpolar capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Parameters (EI):

-

Ionization Energy: Standard 70 eV. This energy is sufficient to cause reproducible fragmentation patterns.

-

Mass Range: Scan a mass range of m/z 50-300 to ensure detection of the molecular ion and key fragments.

-

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 9,9-Dimethyl-9H-fluorene. The data presented in this guide are consistent with the assigned structure and serve as a reliable reference for researchers working with this important organic material. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of future studies.

References

- Nonlinear optical spectroscopic characterization of a series of fluorene derivatives. (n.d.). University of Central Florida.

- Qian, J., & Aldred, M. P. (2012). Synthesis of Dimethyl fluorene-9,9-diacetate. Asian Journal of Chemistry, 24(11), 5228-5230.

- Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (n.d.). National Institutes of Health.

- 9,9-Dimethylfluorene(4569-45-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 9,9-Dimethylfluorene(4569-45-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- 9,9-Dimethylfluorene. (n.d.). PubChem.

- Examples of fluorene molecules with distinct spectroscopic behavior. (n.d.). ResearchGate.

- High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. (n.d.). Journal of the Chemical Society B: Physical Organic.

- New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization. (n.d.). University of Central Florida.

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024). MDPI.

- 9H-Fluorene, 9,9-dimethyl-. (n.d.). NIST WebBook.

- 9,9-Dimethylfluorene(4569-45-3) IR Spectrum. (n.d.). ChemicalBook.

- Thermally Cross-linkable Fluorene-Based Hole-Transporting Materials: Synthesis, Characterization, and Application in Perovskite Solar Cells - Supporting Information. (n.d.). Royal Society of Chemistry.

- 9,9-Dimethylfluorene. (n.d.). ChemicalBook.

- Supporting Information for - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). (n.d.). Human Metabolome Database.

- 9H-Fluorene, 2,3-dimethyl-. (n.d.). NIST WebBook.

- Synthesis and Characterization of 9-(nitromethyl)-9H-fluorene: A Technical Guide. (2025). Benchchem.

- 9H-Fluorene-9,9-dimethanol 98 4425-93-8. (n.d.). Sigma-Aldrich.

- A new method for synthesizing 9,9-dimethylfluorene. (n.d.). Google Patents.

- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid. (n.d.). Sigma-Aldrich.

- 9,9'-Dimethyl-9,9'-bifluorene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene. (n.d.). ResearchGate.

Sources

- 1. 9,9-Dimethylfluorene | 4569-45-3 [chemicalbook.com]

- 2. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 3. 9,9-Dimethylfluorene(4569-45-3) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 9,9-Dimethylfluorene(4569-45-3) 13C NMR spectrum [chemicalbook.com]

- 6. 9,9-Dimethylfluorene(4569-45-3) IR Spectrum [chemicalbook.com]

- 7. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9H-Fluorene, 9,9-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure of 9,9-Dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of the gem-dimethyl group at the C9 position imparts unique steric and electronic properties, influencing its molecular packing and solid-state characteristics. An understanding of its crystal structure is paramount for applications in materials science, particularly in the design of organic semiconductors, and serves as a foundational scaffold in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the crystal structure of 9,9-Dimethyl-9H-fluorene, including its synthesis, crystallographic parameters, and the non-covalent interactions that govern its supramolecular assembly.

Molecular and Crystal Structure

The crystal structure of 9,9-Dimethyl-9H-fluorene has been determined by single-crystal X-ray diffraction, revealing the precise three-dimensional arrangement of molecules in the solid state. At least two polymorphic forms have been reported in the literature, highlighting the influence of crystallization conditions on the final solid-state structure.

Crystallographic Data

The crystallographic parameters for two known polymorphs of 9,9-Dimethyl-9H-fluorene are summarized in the table below. These data provide the fundamental geometric framework of the crystalline lattice.

| Parameter | Polymorph 1 | Polymorph 2 |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Iba2 | I 41/a :2 |

| a (Å) | 21.5488 | 21.5488 |

| b (Å) | 21.5488 | 21.5488 |

| c (Å) | 9.6725 | 9.6725 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 4493.5 | 4493.5 |

| Z | 8 | 16 |

| CCDC Number | 2392552 | 1558678 |

| Reference | [1] | [2] |

Table 1: Crystallographic data for two polymorphs of 9,9-Dimethyl-9H-fluorene.

In the orthorhombic polymorph (Polymorph 1), the fluorene unit exhibits a slight twist, with an inclination angle of 5.8(2)° between the two benzene rings, which is attributed to packing effects.[1]

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of 9,9-Dimethyl-9H-fluorene is primarily governed by weak van der Waals forces, specifically C-H···π interactions. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, reveals that these C-H···π interactions are the most significant directional forces in the crystal lattice.[1] The hydrogen atoms of the aromatic rings and the methyl groups act as donors, interacting with the electron-rich π-systems of adjacent fluorene moieties. These interactions create a robust three-dimensional network, influencing the material's physical properties such as melting point and solubility. The analysis of one polymorph indicates that H···H and C···H/H···C contacts comprise the vast majority of the intermolecular interactions.[3]

The molecular structure and key intermolecular interactions can be visualized as follows:

Caption: Molecular structure and crystal packing of 9,9-Dimethyl-9H-fluorene.

Experimental Protocols

The successful determination of a crystal structure relies on the synthesis of high-quality single crystals. The following sections detail a field-proven methodology for the synthesis and crystallization of 9,9-Dimethyl-9H-fluorene.

Synthesis of 9,9-Dimethyl-9H-fluorene

A common and efficient method for the synthesis of 9,9-Dimethyl-9H-fluorene is the alkylation of fluorene using a methylating agent under basic conditions, often facilitated by a phase-transfer catalyst. This approach offers high yields and relatively mild reaction conditions.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of fluorene in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a strong base like powdered potassium hydroxide (KOH) or sodium hydride (NaH). The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The strong base abstracts a proton from the C9 position of fluorene, which is acidic due to the adjacent aromatic rings, forming a fluorenyl anion. This is often indicated by a color change in the reaction mixture.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The fluorenyl anion acts as a nucleophile, attacking the methyl group of the alkylating agent in an Sₙ2 reaction. To ensure dimethylation, an excess of the methylating agent is typically used.

-

Phase-Transfer Catalysis (Optional but Recommended): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the reaction rate and yield by facilitating the transfer of the fluorenyl anion from the solid or aqueous phase to the organic phase where the alkylating agent is present.

-

Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, typically by the addition of water.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography or recrystallization to yield pure 9,9-Dimethyl-9H-fluorene as a white crystalline solid.

Caption: Experimental workflow for the synthesis of 9,9-Dimethyl-9H-fluorene.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is critical for successful X-ray crystallographic analysis. Slow evaporation of a saturated solution is a commonly employed and effective method.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which 9,9-Dimethyl-9H-fluorene has moderate solubility. Methanol has been reported to be a suitable solvent for growing crystals of this compound.[1]

-

Preparation of a Saturated Solution: Dissolve the purified 9,9-Dimethyl-9H-fluorene in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: Loosely cap the vial or beaker containing the saturated solution to allow for the slow evaporation of the solvent at room temperature. The vessel should be left in a vibration-free environment.

-

Crystal Growth: As the solvent slowly evaporates, the solution becomes supersaturated, and crystals will begin to form and grow over a period of several days to weeks.

-

Harvesting Crystals: Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested from the mother liquor using a spatula or by decanting the solvent.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 9,9-Dimethyl-9H-fluorene, a molecule of significant interest in materials science and medicinal chemistry. The elucidation of its solid-state structure, including the identification of different polymorphs and the governing intermolecular C-H···π interactions, offers valuable insights for the rational design of new materials and bioactive compounds. The provided experimental protocols for synthesis and crystallization serve as a practical resource for researchers aiming to work with this versatile fluorene derivative. The foundational knowledge of its crystal structure is a critical component in harnessing the full potential of 9,9-Dimethyl-9H-fluorene in various scientific and technological applications.

References

-

Hirscher, T., et al. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molecules, 29(1), 123. [Link]

-

Seidel, R., et al. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 1029-1033. [Link]

-

Singh, K., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 7(4), 3585-3596. [Link]

-

Stapf, M., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(7), e202300019. [Link]

-

Hirscher, T., et al. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. ResearchGate. [Link]

-

PubChem. (n.d.). 9,9-Dimethylfluorene. National Center for Biotechnology Information. [Link]

-

Yuan, J.-L., et al. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135. [Link]

- Google Patents. (2019). CN109232152B - A new method for synthesizing 9,9-dimethylfluorene.

-

Qian, J., & Aldred, M. P. (2012). Synthesis of Dimethyl fluorene-9,9-diacetate. Asian Journal of Chemistry, 24(11), 5228-5230. [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluorene, 9,9-dimethyl-. In NIST Chemistry WebBook. [Link]

-

Gu, X., et al. (2002). Ultraviolet Absorption and Fluorescence Emission Spectroscopic Studies of Macrocyclic and Linear Poly(9,9-dimethyl-2-vinylfluorene). Evidence for Ground-State Chromophore Interactions. Macromolecules, 35(17), 6549-6554. [Link]

Sources

- 1. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.se [sci-hub.se]

- 3. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

Navigating the Unknowns: A Technical Guide to the Health and Safety of 9,9-Dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Framework for Precaution

9,9-Dimethyl-9H-fluorene is a valuable molecular scaffold, utilized in the synthesis of advanced polymers and as a building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] However, a comprehensive toxicological profile for this compound remains largely undefined in publicly accessible literature. Many safety data sheets for 9,9-Dimethyl-9H-fluorene and its close derivatives contain significant data gaps, particularly concerning chronic hazards such as carcinogenicity, mutagenicity, and reproductive toxicity.

This guide is structured to address this uncertainty. In the absence of specific data, a precautionary principle must be adopted. We will proceed by evaluating the known information for 9,9-Dimethyl-9H-fluorene, and supplement this by drawing logical, safety-oriented inferences from its parent compound, fluorene, and the broader class of Polycyclic Aromatic Hydrocarbons (PAHs). This approach provides a robust framework for risk assessment and the implementation of safe handling protocols, ensuring that innovation does not come at the cost of researcher safety.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment.

| Property | Value | Source |

| Chemical Name | 9,9-Dimethyl-9H-fluorene | [2] |

| Synonyms | 9,9-Dimethylfluorene | [1][2] |

| CAS Number | 4569-45-3 | [1][2] |

| Molecular Formula | C₁₅H₁₄ | [2] |

| Molecular Weight | 194.27 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 96°C | [1] |

| Boiling Point | 287°C | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Section 2: Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. While specific classifications for 9,9-Dimethyl-9H-fluorene can vary between suppliers, a composite hazard profile can be assembled.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 |

Source: Composite data from PubChem and various supplier SDS.[1][2]

Signal Word: Warning [1]

Expert Analysis: The GHS classification points to 9,9-Dimethyl-9H-fluorene as a substance with acute toxicity and significant irritant properties. The primary routes of occupational exposure are inhalation of the dust, skin contact, and accidental ingestion.[3] The potential for respiratory irritation necessitates stringent controls to minimize airborne dust.

Section 3: Toxicological Assessment - A Profile by Analogy

Given the limited specific toxicological data for 9,9-Dimethyl-9H-fluorene, a risk assessment must consider the known hazards of structurally related compounds.

The Parent Compound: Fluorene

Fluorene (CASRN 86-73-7) is a well-studied Polycyclic Aromatic Hydrocarbon (PAH). Animal studies on fluorene have indicated several potential health effects:

-

Neurotoxicity: Studies in rats have shown that fluorene can reduce anxiety-related behavior, suggesting central nervous system effects.[4]

-

Reproductive and Developmental Toxicity: Fluorene and its derivatives have been shown to cause reproductive and developmental toxicity in various organisms, including fish and invertebrates.[5][6] One derivative, Fluorene-9-bisphenol (BHPF), has demonstrated hepatic toxicity and adverse effects on oocyte maturation.[7][8]

-

Ecotoxicity: Fluorene is toxic to aquatic organisms and can bioaccumulate.[5]

The Broader Class: Polycyclic Aromatic Hydrocarbons (PAHs)

9,9-Dimethyl-9H-fluorene is a member of the PAH class of chemicals. PAHs are formed from the incomplete combustion of organic materials and are known for their persistence in the environment and their potential for significant health effects.[9][10]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies several PAHs as known, probable, or possible human carcinogens (Groups 1, 2A, and 2B).[11] Long-term exposure to PAH mixtures is linked to an increased risk of lung, skin, and bladder cancers.[10][12] While fluorene itself is classified by IARC in Group 3 ("not classifiable as to its carcinogenicity to humans"), the carcinogenic potential of the 9,9-dimethyl derivative is unknown.[13]

-

Mutagenicity and Genotoxicity: Many PAHs are known to be mutagenic, meaning they can cause changes to the genetic material (DNA).

-

Immunotoxicity: Animal studies have shown that some PAHs can suppress the immune system.[14]

Senior Scientist's Recommendation: The lack of specific carcinogenicity and mutagenicity data for 9,9-Dimethyl-9H-fluorene, coupled with its membership in the PAH class, dictates that it should be handled as a potential carcinogen and mutagen. All exposure should be minimized until conclusive data becomes available.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls, is essential for minimizing exposure.

Caption: A workflow for assessing risk with limited data.

Conclusion